N-benzyl-4-(4-cyano-5-((4-methylbenzyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide
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Overview
Description
N-benzyl-4-(4-cyano-5-((4-methylbenzyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C26H24N4O3S and its molecular weight is 472.56. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Infection Prevention
Research on methylbenzenesulfonamide derivatives, which include compounds similar to N-benzyl-4-(4-cyano-5-((4-methylbenzyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide, has shown promise in the development of treatments for HIV-1 infection. Specifically, the synthesis of these compounds, characterized by features like pyridine and bromine atoms, has been explored for potential use in targeting preparations for HIV-1 infection prevention (Cheng De-ju, 2015).
Photodynamic Therapy for Cancer
A study on zinc phthalocyanines substituted with benzenesulfonamide derivatives, including compounds structurally related to the compound , reported their potential in photodynamic therapy for cancer treatment. These compounds exhibited high singlet oxygen quantum yield, significant for Type II mechanisms in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds similar to N-benzyl-4-(4-cyano-5-((4-methylbenzyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide have been a subject of research. Studies have focused on understanding the crystal structures and synthesizing methods for similar sulfonamides, which could aid in the development of more efficient synthesis processes for related compounds (Brock A. Stenfors, F. Ngassa, 2020).
Antibacterial and Anti-Inflammatory Potentials
Research has been conducted on the antibacterial and anti-inflammatory potentials of methylbenzenesulfonamide derivatives. These studies aim to explore the therapeutic applications of such compounds in treating bacterial infections and inflammatory ailments, suggesting a broader application spectrum for compounds structurally related to the one (M. Abbasi et al., 2017).
Mechanism of Action
Mode of Action
The compound contains a benzylic position which is known to undergo reactions such as free radical bromination and nucleophilic substitution . The compound also contains an oxazole ring, which is known to react with hydroxylamine to form oximes .
Biochemical Pathways
The compound’s structure suggests it may be involved in pathways related to oxazole synthesis .
Result of Action
Compounds with similar structures have been shown to exhibit antimicrobial activity .
properties
IUPAC Name |
N-benzyl-4-[4-cyano-5-[(4-methylphenyl)methylamino]-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-19-8-10-20(11-9-19)17-28-26-24(16-27)29-25(33-26)22-12-14-23(15-13-22)34(31,32)30(2)18-21-6-4-3-5-7-21/h3-15,28H,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPJIZJPBLHWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.